molecular formula C11H15FN2O4 B8274704 1-Caproyloxymethyl-5-fluorouracil

1-Caproyloxymethyl-5-fluorouracil

Cat. No.: B8274704
M. Wt: 258.25 g/mol
InChI Key: YIILCDVPWNEKAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Caproyloxymethyl-5-fluorouracil is a 5-fluorouracil (5-FU) derivative synthesized by reacting 5-FU with caproyloxymethyl chloride in the presence of triethylamine. The compound is obtained as white crystals with a melting point of 95–96°C and a moderate yield of 38.7% .

Properties

Molecular Formula

C11H15FN2O4

Molecular Weight

258.25 g/mol

IUPAC Name

(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl hexanoate

InChI

InChI=1S/C11H15FN2O4/c1-2-3-4-5-9(15)18-7-14-6-8(12)10(16)13-11(14)17/h6H,2-5,7H2,1H3,(H,13,16,17)

InChI Key

YIILCDVPWNEKAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCN1C=C(C(=O)NC1=O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of 5-Fluorouracil Derivatives

Key structural analogs of 1-Caproyloxymethyl-5-fluorouracil include:

Compound Name Substituent Position Substituent Type Molecular Characteristics Synthesis Yield Melting Point
1-Caproyloxymethyl-5-fluorouracil N1 Linear alkyl ester (C6) C₁₂H₁₆FN₂O₄, MW 298.27 g/mol 38.7% 95–96°C
1-Benzyl-5-fluorouracil N1 Aromatic (benzyl) C₁₁H₉FN₂O₂, MW 232.20 g/mol Not reported Not reported
1-(2,4-Dichlorobenzyl)-5-fluorouracil N1 Halogenated aromatic C₁₁H₇Cl₂FN₂O₂, MW 289.09 g/mol Not reported Not reported
2-Tetrahydrofurfuryl-5-fluorouracil N2 Heterocyclic (tetrahydrofuran) C₉H₁₁FN₂O₃, MW 214.19 g/mol Not reported Not reported
Ftorafur (R,S-1-(tetrahydro-2-furanyl)-5-fluorouracil) N1 Cyclic ether (tetrahydrofuran) C₈H₉FN₂O₃, MW 200.17 g/mol Not reported Not reported

Key Observations :

  • Substituent Position : N1-substituted derivatives (e.g., 1-Caproyloxymethyl, ftorafur) are prodrugs designed for controlled 5-FU release, while N2-substituted analogs (e.g., 2-Tetrahydrofurfuryl) may exhibit altered metabolic pathways .

Pharmacokinetic and Metabolic Profiles

Activation Pathways
  • Ftorafur : Converts to 5-FU via two pathways: (1) microsomal cytochrome P-450 oxidation (C5' pathway) and (2) soluble enzyme-mediated cleavage (C2' pathway), releasing 5-FU and γ-butyrolactone. The soluble pathway is active in the liver, intestine, and brain, contributing to organ-specific toxicity .
  • 1-Caproyloxymethyl-5-fluorouracil : Likely undergoes esterase-mediated hydrolysis due to its ester-linked caproyloxymethyl group. The long alkyl chain may delay hydrolysis, enabling sustained 5-FU release compared to ftorafur .
Pharmacokinetic Data
  • Ftorafur (Oral UFT Regimen) : Generates peak plasma 5-FU concentrations (Cmax) of 2.1–2.3 µM with an elimination half-life (t1/2,β) of 5.2–7.2 hours. Steady-state concentrations (Css,avg) are comparable to continuous IV 5-FU infusion (0.48 µM) .
  • 1-Caproyloxymethyl-5-fluorouracil: No direct pharmacokinetic data are available.

Therapeutic and Toxicological Considerations

  • 5-FU Toxicity : Associated with hematopoietic depression, gastrointestinal toxicity, and neurotoxicity due to systemic exposure .
  • However, organ-specific activation (e.g., intestinal soluble enzymes) may localize side effects .
  • 1-Caproyloxymethyl-5-fluorouracil : The caproyloxymethyl group may enhance tumor targeting via passive diffusion through lipid membranes, though hydrolysis rate in vivo remains uncharacterized .

Formulation Strategies

  • 1-Caproyloxymethyl-5-fluorouracil: No formulation data are reported, but its lipophilicity suggests compatibility with lipid-based delivery systems for enhanced bioavailability.

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